3-Chloro-alpha-mercaptocinnamic acid
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Overview
Description
3-Chloro-alpha-mercaptocinnamic acid is an organic compound with the molecular formula C9H7ClO2S It is a derivative of cinnamic acid, characterized by the presence of a chlorine atom and a mercapto group (–SH) attached to the alpha position of the cinnamic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-alpha-mercaptocinnamic acid typically involves the chlorination of alpha-mercaptocinnamic acid. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-alpha-mercaptocinnamic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group (–SH) can be oxidized to form a sulfonic acid group (–SO3H) using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The carbonyl group (–COOH) can be reduced to an alcohol (–CH2OH) using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 3-Chloro-alpha-sulfonocinnamic acid.
Reduction: 3-Chloro-alpha-mercaptocinnamyl alcohol.
Substitution: 3-Methoxy-alpha-mercaptocinnamic acid.
Scientific Research Applications
3-Chloro-alpha-mercaptocinnamic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting the growth of certain cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3-chloro-alpha-mercaptocinnamic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, making it effective against certain pathogens and cancer cells. The exact pathways and molecular targets are still under investigation, but its ability to modify protein function is a key aspect of its biological activity.
Comparison with Similar Compounds
- 2-Chloro-alpha-methylcinnamic acid
- 3,4-Dimethoxy-alpha-mercaptocinnamic acid
- 4-Chloro-alpha-methylcinnamic acid
Comparison: 3-Chloro-alpha-mercaptocinnamic acid is unique due to the presence of both a chlorine atom and a mercapto group at the alpha position. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to form covalent bonds with biological molecules. Compared to similar compounds, it offers a broader range of applications and potential for modification, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
5765-74-2 |
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Molecular Formula |
C9H7ClO2S |
Molecular Weight |
214.67 g/mol |
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C9H7ClO2S/c10-7-3-1-2-6(4-7)5-8(13)9(11)12/h1-5,13H,(H,11,12)/b8-5- |
InChI Key |
JQJZOGBHOXUCIV-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C(/C(=O)O)\S |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C(C(=O)O)S |
Origin of Product |
United States |
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